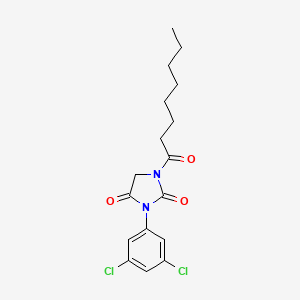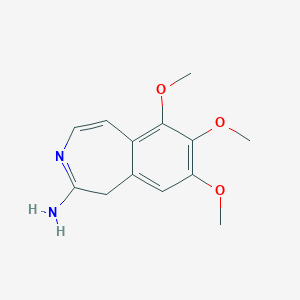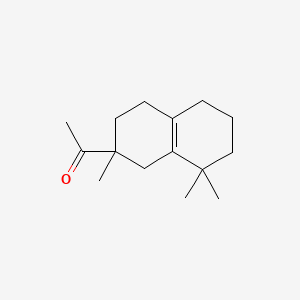
1-(1,2,3,4,5,6,7,8-Octahydro-2,8,8-trimethyl-2-naphthyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2,3,4,5,6,7,8-Octahydro-2,8,8-trimethyl-2-naphthyl)ethan-1-one is a synthetic ketone fragrance compound. It is known for its woody, slightly ambergris odor, reminiscent of clean human skin. This compound is widely used as a fragrance ingredient in perfumes, laundry products, and cosmetics .
Preparation Methods
The synthesis of 1-(1,2,3,4,5,6,7,8-Octahydro-2,8,8-trimethyl-2-naphthyl)ethan-1-one involves a Diels–Alder reaction of myrcene with 3-methyl-3-penten-2-one in the presence of aluminum chloride. The resulting monocyclic intermediate is then cyclized in the presence of 85% phosphoric acid . This method ensures the acetyl group is positioned correctly, distinguishing it from other similar compounds .
Chemical Reactions Analysis
1-(1,2,3,4,5,6,7,8-Octahydro-2,8,8-trimethyl-2-naphthyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation reactions can occur in the presence of halogens like chlorine or bromine under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1,2,3,4,5,6,7,8-Octahydro-2,8,8-trimethyl-2-naphthyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a precursor for the delivery of organoleptic and antimicrobial compounds.
Biology: Its long-lasting odor makes it useful in studying olfactory responses.
Medicine: It is investigated for its potential use in therapeutic fragrances.
Industry: Widely used in the fragrance industry for perfumes, detergents, and air fresheners.
Mechanism of Action
The mechanism of action of 1-(1,2,3,4,5,6,7,8-Octahydro-2,8,8-trimethyl-2-naphthyl)ethan-1-one involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic woody odor .
Comparison with Similar Compounds
1-(1,2,3,4,5,6,7,8-Octahydro-2,8,8-trimethyl-2-naphthyl)ethan-1-one is unique due to its specific odor profile and stability. Similar compounds include:
Iso E Super: Known for its sandalwood-like fragrance.
Amberonne: Another synthetic ketone fragrance with a similar odor profile.
Boisvelone: Used in perfumes for its woody scent.
These compounds share similar uses but differ in their specific odor characteristics and chemical properties.
Properties
CAS No. |
92859-88-6 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
1-(2,8,8-trimethyl-1,3,4,5,6,7-hexahydronaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C15H24O/c1-11(16)15(4)9-7-12-6-5-8-14(2,3)13(12)10-15/h5-10H2,1-4H3 |
InChI Key |
FYVIXTXWYBVEME-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CCC2=C(C1)C(CCC2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Di([1,1'-biphenyl]-4-yl)iodanium bromide](/img/structure/B14363158.png)
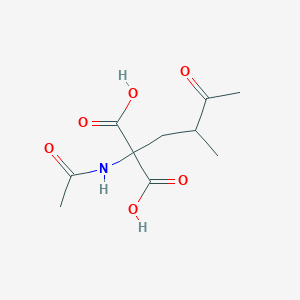

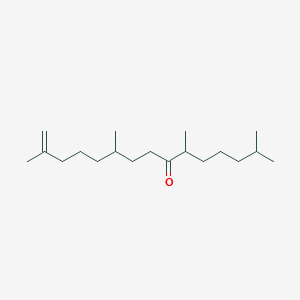
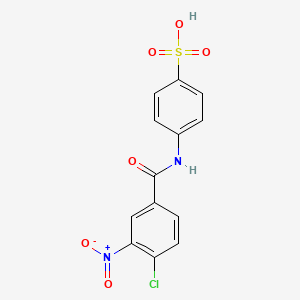
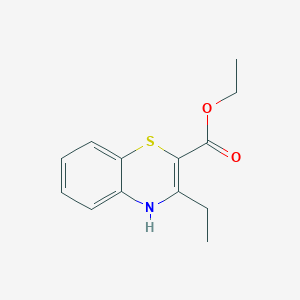
![7,11-Bis(4-chlorophenyl)spiro[5.5]undecane-1,9-dione](/img/structure/B14363200.png)
![2,4-Dibromo-6-[(3,5-dibromophenyl)methyl]benzene-1,3-diol](/img/structure/B14363207.png)
![8-Methoxy-4,6-bis[(propan-2-yl)oxy]naphthalen-1-ol](/img/structure/B14363216.png)
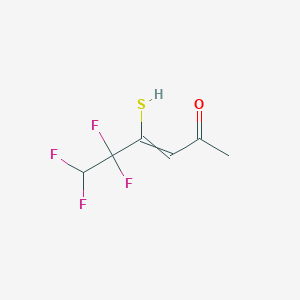
![6-Bromo-2-[4-(4-bromophenoxy)phenyl]-1H-indole](/img/structure/B14363230.png)
